molecular formula C6H14ClNS B6250599 4-methylthian-4-amine hydrochloride CAS No. 851389-41-8

4-methylthian-4-amine hydrochloride

Cat. No.: B6250599
CAS No.: 851389-41-8
M. Wt: 167.7
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Description

4-Methylthian-4-amine hydrochloride is a synthetic organic compound with the molecular formula C6H14ClNS and a molecular weight of 167.7 g/mol . This compound is characterized by the presence of a thian ring, which is a six-membered ring containing one sulfur atom, and a methyl group attached to the fourth carbon of the ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylthian-4-amine hydrochloride typically involves the following steps:

  • Formation of the Thian Ring: : The initial step involves the cyclization of a suitable precursor to form the thian ring. This can be achieved through the reaction of 1,4-dichlorobutane with sodium sulfide under reflux conditions to yield tetrahydrothiopyran.

  • Introduction of the Methyl Group: : The next step is the methylation of the thian ring. This can be done using methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

  • Amination: : The final step involves the introduction of the amine group at the fourth position of the ring. This can be achieved through the reaction of the methylated thian ring with ammonia or an amine source under high pressure and temperature conditions.

  • Formation of the Hydrochloride Salt: : The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methylthian-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thian ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran.

    Substitution: Halides (e.g., bromine, chlorine), alkoxides; reactions may require the presence of a base and are often performed under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylthian-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methylthian-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the thian ring and the amine group allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiopyran-4-amine hydrochloride: Similar structure but lacks the methyl group at the fourth position.

    4-Methylthian-4-amine: The free base form without the hydrochloride salt.

    Thian-4-amine hydrochloride: Lacks the methyl group at the fourth position.

Uniqueness

4-Methylthian-4-amine hydrochloride is unique due to the presence of both the thian ring and the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Properties

CAS No.

851389-41-8

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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